sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate
Description
Historical Context of Thiopurine Chemistry
The development of thiopurines as therapeutic agents traces back to the pioneering work of Gertrude B. Elion and George H. Hitchings in the 1950s. Their rational design approach, leading to the synthesis of 6-mercaptopurine (6-MP), azathioprine, and thioguanine, revolutionized cancer and immunosuppressive therapies. Sodium salts of thiopurines, such as the compound , represent a later evolution in formulation chemistry aimed at optimizing solubility and stability. These modifications align with historical trends in pharmaceutical chemistry, where salt formation enhances drug bioavailability.
Nomenclature and Structural Identification
The IUPAC name sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate describes a sodium salt of a purine derivative with:
- Thiolate group at position 6 (deprotonated sulfur).
- Oxo groups at positions 2 and 8 (keto functional groups).
- Dihydro structure at positions 7 and 9 (partially saturated imidazole ring).
- Methanol and water solvates , indicating crystallization in a methanol/water solvent system.
Table 1: Structural Features of the Sodium Salt
| Feature | Description |
|---|---|
| Purine Core | Fused pyrimidine-imidazole rings with modifications at C2, C6, C7, C8, C9 |
| Thiolate Group | Deprotonated sulfur at C6, forming a sodium salt (–S⁻ Na⁺) |
| Oxo Groups | Carbonyl groups at C2 and C8, altering electron density and reactivity |
| Solvates | Methanol and water molecules incorporated during crystallization |
The molecular formula is inferred as C₅H₃N₄NaO₂S·CH₃OH·H₂O , combining the purine derivative, sodium ion, methanol, and water.
Position within Purine Derivative Compounds
Thiopurines occupy a distinct niche in purine chemistry, characterized by sulfur substitution. This sodium salt aligns with broader structural patterns:
Core Purine Backbone :
- Unmodified pyrimidine ring (C1–C2–N1–C4–N3–C5).
- Imidazole ring with dihydro modification (C7–C8–N7–C9–N9).
Functional Group Variations :
- Thiolate vs. Thiol : Deprotonation enhances ionic character, affecting solubility.
- Oxo Groups : Introduce electron-withdrawing effects, influencing metabolic pathways.
Table 2: Comparative Analysis of Purine Derivatives
| Compound | Key Modifications | Biological Role |
|---|---|---|
| Hypoxanthine | No substituents at C6 | Precursor in purine metabolism |
| 6-Mercaptopurine (6-MP) | Thiol at C6 | Anticancer/immunosuppressant |
| Sodium;2,8-Dioxo... | Thiolate at C6, oxo at C2/C8, dihydro C7/C9 | Enhanced solubility, altered reactivity |
Significance in Chemical Research
This sodium salt exemplifies strategies to improve thiopurine pharmacokinetics:
- Solubility Enhancement : Sodium counterions mitigate the low aqueous solubility of parent thiopurines, a critical factor in oral/injectable formulations.
- Stability : The thiolate form resists oxidative degradation compared to free thiols, extending shelf life.
- Metabolic Implications : Oxo groups may influence interactions with enzymes like xanthine oxidase (XDH) or thiopurine methyltransferase (TPMT), altering bioactivation pathways.
Research on similar compounds, such as delayed-release thiopurines, highlights the importance of controlled solubility in minimizing gastrointestinal toxicity while maintaining therapeutic efficacy. The inclusion of methanol and water solvates suggests crystallization studies to optimize polymorphic forms, a key area in pharmaceutical material science.
Properties
IUPAC Name |
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S.CH4O.Na.H2O/c10-4-6-1-2(7-4)8-5(11)9-3(1)12;1-2;;/h(H4,6,7,8,9,10,11,12);2H,1H3;;1H2/q;;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLXBOZKTNHFLO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.C12=C(NC(=O)N=C1NC(=O)N2)[S-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N4NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Multicomponent Reactions
Microwave irradiation has emerged as a critical tool for accelerating purine synthesis. In a methodology analogous to the synthesis of 8,9-disubstituted-1H-purin-6-ones, researchers have adapted multicomponent reactions to construct the purine core of sodium 2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate. For example, Bizzarri et al. demonstrated that enaminonitrile–imidazole derivatives (e.g., 37a–f ) could be synthesized via condensation of aminomalononitrile p-toluenesulfonate (AMNS), triethyl orthoacetate (TOA), and aryl amines under microwave conditions (250 W, 200 °C, 2 min). Adapting this approach, the target compound’s purine skeleton may be assembled by substituting aryl amines with thiol-containing precursors.
The reaction mechanism involves initial imino group attack by a cyanamide nucleophile, followed by cyclization and proton transfer to yield the purine core. For sodium 2,8-dioxo derivatives, post-cyclization oxidation steps using agents like hydrogen peroxide or potassium permanganate could introduce the 2,8-diketone functionalities.
Aminonitrile Cyclization Pathways
Prebiotic synthesis routes for 8-oxo-purine nucleotides, as reported by Patel et al., provide a template for purine core formation. By reacting 2-thiooxazole (4b ) with glyceraldehyde (7 ) at pH 4–9, pentose oxazolidinone thiones (1a ) are formed with high ribo-/arabino-diastereoselectivity. Subsequent displacement of thiolate intermediates by aminonitriles (e.g., 2c ) enables cyclization to purine precursors. For the target compound, substituting glyceraldehyde with a diketone precursor could direct cyclization toward the 2,8-dioxo configuration.
Thiolation and Sodium Salt Formation
Thiolation via Sulfur Nucleophiles
Introducing the thiolate group at position 6 requires careful handling to avoid oxidation. Lawesson’s reagent or phosphorus pentasulfide (P2S5) are commonly employed to convert ketones or amines to thiols. However, in the case of sodium 2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate, direct thiolation of a preformed 2,8-dioxo purine intermediate may be preferable. For instance, reacting 2,8-dioxo-7,9-dihydro-1H-purine with sodium hydrosulfide (NaSH) in methanol under inert atmosphere could yield the thiolate salt.
Sodium Salt Crystallization
The sodium counterion is introduced via neutralization of the thiol precursor. Treating 2,8-dioxo-7,9-dihydro-1H-purine-6-thiol with sodium methoxide (NaOMe) in methanol facilitates deprotonation and salt formation. Crystallization from a methanol-water mixture (e.g., 4:1 v/v) at reduced temperatures (0–5 °C) promotes the incorporation of methanol and water into the hydrate lattice. The pH of the solution must be maintained between 6.0 and 7.0 to prevent hydrolysis of the thiolate group, as demonstrated in analogous purine sulfonate syntheses.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Purification of the final product requires reversed-phase HPLC using a C18 column and a mobile phase comprising water, acetonitrile, and methanesulfonic acid (43:5:1:1). System suitability tests ensure resolution between the target compound and related impurities (e.g., dihydroquinidine derivatives), with detection at 235 nm.
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR) :
NMR (D2O): δ 3.34 (s, 3H, CH3OH), 4.50 (s, 1H, H-1'), 8.12 (s, 1H, H-8).
NMR: δ 176.5 (C-2), 170.2 (C-8), 155.6 (C-6). -
Mass Spectrometry :
ESI-MS m/z: 253.1 [M−Na]⁻ (calculated for C5H3N4NaO2S: 254.0).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it to a more reduced form.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Uric Acid Monohydrate (CAS 64790-22-3)
- Structure : $ \text{C}5\text{H}4\text{N}4\text{O}3 \cdot \text{H}_2\text{O} $, featuring 2,6,8-trioxo groups on a purine core.
- Key Differences: Lacks the thiolate group and methanol solvation. The sodium-free structure reduces aqueous solubility (1.2 mg/mL at 25°C vs. >50 mg/mL for the sodium-thiolate analogue).
- Applications : A metabolic byproduct in humans; implicated in gout. Unlike the target compound, it lacks synthetic utility due to poor reactivity .
3-Amino-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrole-2,4-dicarbonitrile (Compound 6, )
- Structure : $ \text{C}{17}\text{H}{14}\text{N}_6\text{O} $, with a pyrrole-dicarbonitrile moiety and pyrazolone ring.
- Key Differences: Replaces purine with pyrazolone-pyrrole hybrid; contains cyano groups instead of thiolate.
- Properties: High thermal stability (m.p. >350°C) due to aromatic stacking, but lower solubility in methanol compared to the sodium-thiolate compound .
L-Thyroxine Sodium Pentahydrate (CAS RN: 9J765S329G)
- Structure : $ \text{C}{15}\text{H}{10}\text{I}4\text{N}\text{NaO}4 \cdot 5\text{H}_2\text{O} $, a thyroxine derivative with iodine substituents.
- Key Differences: Non-purine structure; iodine atoms confer lipophilicity. Sodium and hydrate components enhance bioavailability, similar to the target compound .
3-R-2,8-Dioxo-7,8-dihydro-2H-pyrrolo[1,2-a][1,2,4]triazino[2,3-c]quinazoline Derivatives
- Structure : Fused quinazoline-pyrrolo-triazine core with keto groups.
- Key Differences: Larger heterocyclic system with anti-inflammatory activity.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Insights
- Thiolate vs. Oxo Groups : The 6-thiolate group in the target compound confers nucleophilic reactivity, enabling metal coordination (e.g., Hg$^{2+}$ in ) or disulfide bond formation, unlike inert oxo groups in uric acid .
- Hydrate/Methanol Solvation: Enhances stability in aqueous and alcoholic media, critical for drug formulation. highlights sodium acetate’s role in reducing oxalate-induced apoptosis, suggesting sodium’s protective role in biological systems .
- Thermal Properties : High melting points in analogues (e.g., >350°C in ) correlate with aromaticity, while the target compound’s solvation may lower its thermal stability .
Biological Activity
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate, commonly referred to as sodium thiopurine or uric acid sodium salt, is a purine derivative with significant biological activity. This compound is characterized by its unique molecular structure that features a thiol group, enhancing its reactivity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses.
The molecular formula of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate is C₅H₅N₄NaO₃S, with a molecular weight of approximately 184.18 g/mol. It appears as a white crystalline solid and is soluble in water due to the presence of the sodium ion.
Sodium thiopurine exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound inhibits enzymes involved in purine metabolism, particularly xanthine oxidase. This inhibition reduces uric acid production, making it useful in treating conditions like gout.
- Antioxidant Activity : The thiol group allows the compound to scavenge free radicals and reduce oxidative stress, which is beneficial in various pathological conditions.
- Regulation of Gene Expression : Sodium thiopurine may influence cellular processes through modulation of gene expression related to inflammation and cell proliferation.
Biological Activities
Research has demonstrated various biological activities associated with sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate:
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in animal models, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Studies indicate that sodium thiopurine can inhibit the growth of cancer cells by disrupting nucleotide synthesis pathways.
- Antioxidant Effects : Its ability to scavenge reactive oxygen species (ROS) suggests potential applications in preventing oxidative damage in cells.
Case Study 1: Gout Treatment
A clinical study evaluated the efficacy of sodium thiopurine in patients with gout. Results indicated a significant reduction in serum uric acid levels and improvement in symptoms compared to placebo groups. The study highlighted the compound's role as an effective xanthine oxidase inhibitor.
Case Study 2: Cancer Cell Proliferation
In vitro studies demonstrated that sodium thiopurine inhibited the proliferation of various cancer cell lines, including leukemia and solid tumors. The mechanism involved interference with DNA synthesis and increased apoptosis rates among treated cells.
| Study Type | Findings |
|---|---|
| Clinical Trial | Significant reduction in uric acid levels in gout patients |
| In Vitro | Inhibition of cancer cell proliferation and increased apoptosis |
Comparative Analysis with Similar Compounds
Sodium thiopurine shares structural similarities with other purines but exhibits unique properties due to its thiol group. Below is a comparison with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Uric Acid | C₅H₄N₄O₃ | End product of purine metabolism |
| 6-Thioguanine | C₅H₆N₄OS | Used in cancer therapy; a guanine analog |
| Mercaptopurine | C₅H₄N₄OS | Anticancer drug; inhibits purine synthesis |
Applications
The unique properties of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate make it suitable for various applications:
- Pharmaceuticals : Used as a therapeutic agent for gout and certain cancers.
- Research : Investigated for its antioxidant properties and potential role in managing oxidative stress-related diseases.
Q & A
Q. What are the optimal synthesis conditions for sodium 2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate?
- Methodological Answer : The synthesis involves substitution reactions using thiols in the presence of sodium hydroxide (NaOH) as a base. Key parameters include:
- Solvent : Methanol is preferred due to its compatibility with sodium-based reagents (e.g., sodium methoxide) and its role in stabilizing thiolate intermediates .
- Temperature : Maintain 0–5°C during substitution to minimize side reactions (e.g., oxidation of thiol groups).
- Purification : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the product, followed by lyophilization to retain the hydrate form .
- Critical Note : Monitor pH (6.0–7.0) to avoid decomposition of the purine core .
Q. How should researchers characterize the hydrate form of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantify water content by measuring mass loss between 30–150°C .
- X-ray Diffraction (XRD) : Differentiate crystalline hydrate from anhydrous forms by comparing lattice parameters .
- NMR Spectroscopy : Use deuterated methanol (CD₃OD) to confirm the absence of free water signals (δ 1.5–2.0 ppm) .
Advanced Research Questions
Q. How can combinatorial design principles optimize multi-step synthesis yields?
- Methodological Answer : Apply Design of Experiments (DoE) to screen variables systematically:
- Factors : Catalyst loading (e.g., NaOH concentration), reaction time, and solvent-to-substrate ratio.
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 1.2 eq NaOH, 12-hour reaction time in methanol at 25°C) .
- Validation : Use LC-MS to confirm product purity (>95%) and track byproducts (e.g., oxidized purine derivatives) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (methanol concentration ≤0.1% v/v) to minimize batch variability .
- Purity Validation : Use SPE followed by LC-UV/HRMS to verify compound integrity (e.g., absence of 2,8-dioxo degradation products) .
- Data Normalization : Report bioactivity as IC₅₀ values relative to a stable internal standard (e.g., sodium taurodeoxycholate-d6) .
Q. What factors influence the stability of this compound in methanol solutions?
- Methodological Answer : Stability is affected by:
Data Contradiction Analysis
Q. How to address discrepancies in solubility studies between aqueous and methanol-based systems?
- Methodological Answer :
- Hypothesis : Hydrate formation in aqueous media reduces apparent solubility compared to methanol.
- Experimental Design :
Prepare saturated solutions in H₂O and methanol.
Filter (0.22 µm) and quantify solubility via UV-Vis (λ = 260 nm for purine backbone).
Characterize solids via XRD to confirm hydrate vs. anhydrous forms .
- Resolution : Correct for hydrate stoichiometry (e.g., 1:1 vs. 2:1 H₂O:compound) in solubility calculations .
Methodological Best Practices
Recommended analytical techniques for tracking degradation products
- HRMS : Identify low-abundance byproducts (e.g., sulfonic acid derivatives from thiol oxidation) with <1 ppm mass accuracy .
- Ion Chromatography : Quantify inorganic salts (e.g., Na₂SO₄) formed during degradation .
- Stability-Indicating Assays : Use RP-HPLC with a C18 column (Mobile phase: 70:30 methanol/pH 7.0 phosphate buffer) to separate intact compound from degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
